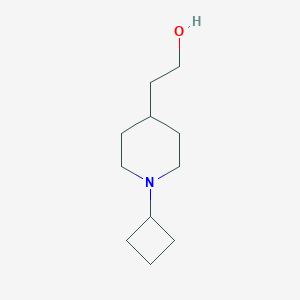

2-(1-环丁基哌啶-4-基)乙醇

描述

2-(1-Cyclobutylpiperidin-4-yl)ethan-1-ol, also known as BFU-585, is a novel compound that has recently gained attention in the field of scientific research1. It has a molecular formula of C11H21NO and a molecular weight of 183.29 g/mol1.

Synthesis Analysis

Unfortunately, the specific synthesis process for 2-(1-Cyclobutylpiperidin-4-yl)ethan-1-ol is not readily available from the current search results. Further research or consultation with a chemical expert may be necessary to obtain this information.Molecular Structure Analysis

The molecular structure of 2-(1-Cyclobutylpiperidin-4-yl)ethan-1-ol consists of a cyclobutyl group attached to a piperidine ring, which is further connected to an ethanol group1. However, the specific 3D structure and bond angles are not provided in the current search results.

Chemical Reactions Analysis

The specific chemical reactions involving 2-(1-Cyclobutylpiperidin-4-yl)ethan-1-ol are not provided in the current search results. This compound may participate in various chemical reactions depending on the conditions and reagents present.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(1-Cyclobutylpiperidin-4-yl)ethan-1-ol, such as its melting point, boiling point, solubility, and stability, are not provided in the current search results. These properties can be determined through experimental methods.科学研究应用

Summary of the Application

The compound is used as a novel glutaminase 1 inhibitor, which has shown promising results in glioblastoma chemotherapy .

Methods of Application or Experimental Procedures

The Heuristic Method (HM) was employed for the development of a 2D-linear QSAR paradigm, while the Gene Expression Programming (GEP) algorithm was used for a 2D-nonlinear QSAR paradigm. The CoMSIA methodology was deployed to scrutinize the nexus between pharmaceutical structure and potency .

Results or Outcomes

The empirical modeling exhibited pronounced superiority with the 3D paradigm, succeeded by the GEP nonlinear paradigm and culminated with the HM linear model. The 3D paradigm was characterized by a robust Q2 (0.533), R2 (0.921), and F-values (132.338) complemented by a minimal SEE (0.110) .

2. Synthesis of Erdafitinib

Summary of the Application

The compound is used as an essential intermediate to synthesize Erdafitinib, a drug used for the treatment of locally advanced or metastatic FGFR3 or FGFR2 urothelial carcinoma .

Methods of Application or Experimental Procedures

The synthesis involves using 4-bromobenzene-1,2-diamine and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one as raw materials, triethylene diamine (DABCO) as a catalyst, and tetrahydrofuran as a solvent .

Results or Outcomes

The synthesis resulted in the production of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline, an essential intermediate to synthesize Erdafitinib .

3. Synthesis of Antidepressant Molecules

Summary of the Application

The compound is used in the synthesis of antidepressant molecules through metal-catalyzed procedures .

Methods of Application or Experimental Procedures

The synthesis involves using different transition metals, including iron, nickel, ruthenium, and others, as catalysts in the synthesis of antidepressants .

Results or Outcomes

The synthesis resulted in the production of key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others .

4. Synthesis of Quinoxaline Derivatives

Summary of the Application

The compound is used in the synthesis of quinoxaline derivatives, which are essential intermediates to obtain various drugs .

Methods of Application or Experimental Procedures

The synthesis involves using 1-methylpyrazole as raw material subjected to acylation, bromination and cyclization with 4-bromo-ophenylenediamine .

Results or Outcomes

The synthesis resulted in the production of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline, an essential intermediate to synthesize various drugs .

5. Synthesis of Anti-inflammatory Molecules

Summary of the Application

The compound is used in the synthesis of anti-inflammatory molecules. These molecules are designed to inhibit the production of pro-inflammatory cytokines and other mediators that contribute to the inflammation process .

Methods of Application or Experimental Procedures

The synthesis involves using different catalysts and solvents under controlled conditions. The resulting molecules are then tested for their anti-inflammatory activity using various in vitro and in vivo models .

Results or Outcomes

The synthesis resulted in the production of several novel anti-inflammatory molecules. These molecules showed significant anti-inflammatory activity in the tested models, suggesting their potential use in the treatment of various inflammatory diseases .

6. Synthesis of Antiviral Molecules

Summary of the Application

The compound is used in the synthesis of antiviral molecules. These molecules are designed to inhibit the replication of various viruses, including influenza virus, HIV, and others .

Methods of Application or Experimental Procedures

The synthesis involves using different catalysts and solvents under controlled conditions. The resulting molecules are then tested for their antiviral activity using various in vitro and in vivo models .

Results or Outcomes

The synthesis resulted in the production of several novel antiviral molecules. These molecules showed significant antiviral activity against the tested viruses, suggesting their potential use in the treatment of various viral infections .

安全和危害

The safety data sheet for 2-(1-Cyclobutylpiperidin-4-yl)ethan-1-ol is not available in the current search results. However, general safety measures include immediately removing any clothing contaminated by the product and moving out of the dangerous area2.

未来方向

The future directions for the research and application of 2-(1-Cyclobutylpiperidin-4-yl)ethan-1-ol are not specified in the current search results. Given its recent attention in scientific research1, there may be potential for further exploration in various fields.

属性

IUPAC Name |

2-(1-cyclobutylpiperidin-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c13-9-6-10-4-7-12(8-5-10)11-2-1-3-11/h10-11,13H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXLMFGKCSVIHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCC(CC2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Cyclobutylpiperidin-4-yl)ethan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-5-[(pyrrolidin-2-yl)methyl]imidazolidine-2,4-dione hydrochloride](/img/structure/B1435487.png)

![(2R)-3-[(1-Amino-1-carboxypropan-2-yl)disulfanyl]-2-(dimethylamino)-2,3-dimethylbutanoic acid](/img/structure/B1435498.png)